molecular formula C19H16N2O2 B1193297 NCO-04

NCO-04

Cat. No.: B1193297
M. Wt: 304.349
InChI Key: SWPFVHZAKDKRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCO-04 is a novel small-molecule inhibitor targeting SIRT1, a NAD+-dependent deacetylase implicated in cancer cell survival, apoptosis resistance, and epigenetic regulation. It belongs to the 2-aminobenzoyl derivative class and demonstrates potent anti-leukemic activity, particularly in adult T-cell leukemia (ATL) and other hematologic malignancies . Key features include:

  • Mechanism: Dual inhibition of SIRT1 (IC₅₀ = 52 μM) and SIRT2 (IC₅₀ = 33 μM), leading to increased histone H3 acetylation, mitochondrial dysfunction, caspase activation, and ROS generation .
  • Efficacy: GI₅₀ values of 26 μM in Daudi cells and 24.3 μM in primary acute ATL cells, outperforming its structural analog NCO-01 .
  • Cellular Effects: Induces apoptosis (caspase-dependent and -independent pathways) and autophagy, with marked selectivity for SIRT1-overexpressing leukemia cells .

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.349

IUPAC Name

2-(3-Phenoxy-phenylamino)-benzamide

InChI

InChI=1S/C19H16N2O2/c20-19(22)17-11-4-5-12-18(17)21-14-7-6-10-16(13-14)23-15-8-2-1-3-9-15/h1-13,21H,(H2,20,22)

InChI Key

SWPFVHZAKDKRJM-UHFFFAOYSA-N

SMILES

O=C(N)C1=CC=CC=C1NC2=CC=CC(OC3=CC=CC=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NCO-04;  NCO 04;  NCO04

Origin of Product

United States

Comparison with Similar Compounds

NCO-01

NCO-01 is a structural analog of NCO-04 with overlapping targets but distinct pharmacological profiles:

Parameter This compound NCO-01 References
SIRT1 Inhibition IC₅₀ = 52 μM IC₅₀ = 58 μM
SIRT2 Inhibition IC₅₀ = 33 μM IC₅₀ = 25 μM
GI₅₀ (Daudi Cells) 26 μM 31 μM
GI₅₀ (Acute ATL) 24.3 μM 37.3 μM
Histone H3 Acetylation Marked increase in MT-2, Jurkat, HL60 Minimal effect in MT-2 and Jurkat cells
ROS Induction Significant in Jurkat/HL60 cells Absent in leukemia cell lines
Caspase Activation Higher caspase-3/8/9 activity Moderate activation

Key Differences :

  • This compound exhibits stronger SIRT1 inhibition and cytotoxicity in SIRT1-high ATL cells, while NCO-01 shows greater SIRT2 inhibition .
  • This compound uniquely induces ROS generation and nuclear EndoG accumulation, contributing to caspase-independent apoptosis .

Sirtinol

Sirtinol, a first-generation SIRT1 inhibitor, shares functional similarities but lacks structural and mechanistic overlap:

Parameter This compound Sirtinol References
Target Specificity Dual SIRT1/SIRT2 inhibition Primarily SIRT1
GI₅₀ (ATL Cells) 24.3 μM ~50 μM (variable across cell lines)
Caspase Dependency Caspase-dependent and -independent death Primarily caspase-dependent
ROS Induction Yes (Jurkat/HL60) Limited evidence

Key Differences :

  • This compound’s dual SIRT1/SIRT2 targeting enhances anti-leukemic efficacy compared to sirtinol’s single-target approach .
  • Sirtinol lacks the autophagy-inducing effects observed with this compound .

NCO-90/141

NCO-90/141 are selective SIRT2 inhibitors, contrasting with this compound’s dual mechanism:

Parameter This compound NCO-90/141 References
Primary Target SIRT1/SIRT2 SIRT2
Apoptosis Induction Caspase-dependent and -independent Caspase-dependent
Autophagy Effects Promotes LC3-II accumulation No reported autophagy modulation
GI₅₀ (Leukemia) 24–26 μM ~15–20 μM (SIRT2-specific cells)

Key Differences :

  • This compound’s dual inhibition addresses SIRT1-driven survival pathways, whereas NCO-90/141 is optimized for SIRT2-high malignancies .

Research Findings and Implications

  • Superior Efficacy of this compound: Demonstrated by lower GI₅₀ values in ATL cells and broader mechanisms (ROS, EndoG, autophagy) compared to NCO-01 and sirtinol .
  • Resistance Mitigation: SIRT1 knockdown only partially rescues this compound-induced death, suggesting SIRT2 and off-target contributions .
  • Clinical Potential: this compound’s ability to target both apoptosis and autophagy may overcome therapeutic resistance in relapsed ATL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NCO-04
Reactant of Route 2
Reactant of Route 2
NCO-04

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.